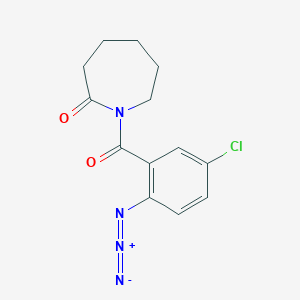
1-(2-Azido-5-chlorobenzoyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azido-5-chlorobenzoyl)azepan-2-one is a chemical compound with the molecular formula C13H12ClN3O2 It is characterized by the presence of an azido group, a chlorobenzoyl group, and an azepanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azido-5-chlorobenzoyl)azepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The azepanone ring can be oxidized to form corresponding lactams.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Azido-5-chlorobenzoyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to the presence of the azido group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the chlorobenzoyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding. The azepanone ring provides structural stability and rigidity to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Azido-4-chlorobenzoyl)azepan-2-one: Similar structure with a different position of the chlorine atom.
1-(2-Azido-5-bromobenzoyl)azepan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2-Azido-5-fluorobenzoyl)azepan-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
1-(2-Azido-5-chlorobenzoyl)azepan-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research.
Propiedades
Número CAS |
797751-41-8 |
|---|---|
Fórmula molecular |
C13H13ClN4O2 |
Peso molecular |
292.72 g/mol |
Nombre IUPAC |
1-(2-azido-5-chlorobenzoyl)azepan-2-one |
InChI |
InChI=1S/C13H13ClN4O2/c14-9-5-6-11(16-17-15)10(8-9)13(20)18-7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2 |
Clave InChI |
VMSHMMKWRDMVIO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
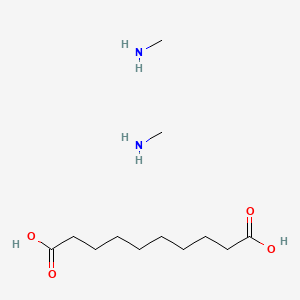
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
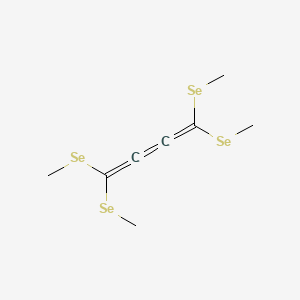

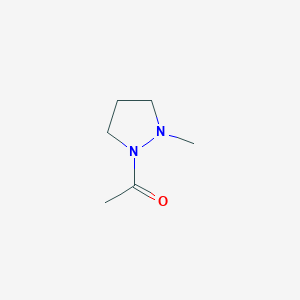
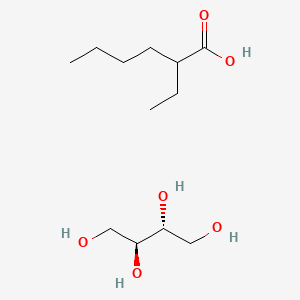
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
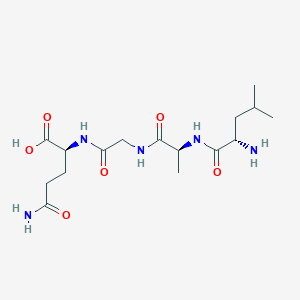
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
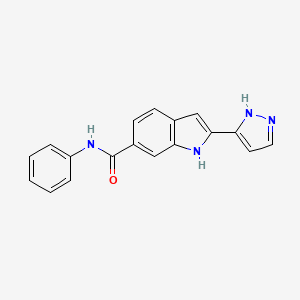


![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
